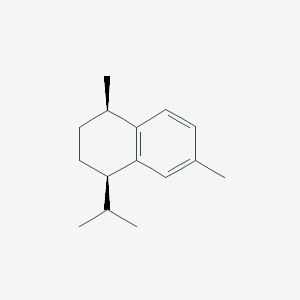
(1S,4S)-1,6-dimethyl-4-(propan-2-yl)-1,2,3,4-tetrahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calamenene belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Calamenene is considered to be a practically insoluble (in water) and relatively neutral molecule. Calamenene has been primarily detected in saliva. Within the cell, calamenene is primarily located in the membrane (predicted from logP) and cytoplasm.
Calamenene is a sesquiterpenoid.
Wissenschaftliche Forschungsanwendungen
Sigma Receptor Binding and Antiproliferative Activity
- Sigma Receptor Ligands: Some derivatives, specifically in the context of sigma receptor binding, have shown significant potential. For instance, methyl substitution on the piperidine ring of certain derivatives demonstrated potent ligand activity at the sigma(1) receptor, with selectivity over sigma(2) receptors and Delta(8)-Delta(7) sterol isomerase sites. This has implications for tumor research and therapy (Berardi et al., 2005).
- Antiproliferative Effects: Additionally, certain naphthalene compounds exhibited antiproliferative activity in rat C6 glioma cells, indicating potential use in cancer treatment (Berardi et al., 2005).
Molecular Structure Analysis
- Crystal Structure Studies: The molecular structures of certain tetrahydronaphthalene derivatives have been analyzed, contributing to the understanding of their chemical properties. This is essential for their application in various synthetic pathways (Kaiser et al., 2023).
Organic Synthesis and Chemical Reactivity
- Regioselectivity in Bromination: Studies have investigated the regioselectivity of bromination in tetrahydronaphthalene compounds, which is crucial for developing synthetic methods for complex organic molecules (Pankratov et al., 2004).
- Synthesis of Pyrrolidine Derivatives: An efficient synthesis method for certain pyrrolidine derivatives starting from dimethyl tetrahydronaphthalene has been developed, highlighting the versatility of these compounds in organic synthesis (Huang et al., 2008).
Photophysical Properties
- Photochemical Studies: Research on the photophysical properties of tetrahydronaphthalene derivatives helps in understanding their behavior in various environments, which is beneficial for applications in materials science and photochemistry (Lobo & Abelt, 2003).
Eigenschaften
CAS-Nummer |
22339-23-7 |
|---|---|
Produktname |
(1S,4S)-1,6-dimethyl-4-(propan-2-yl)-1,2,3,4-tetrahydronaphthalene |
Molekularformel |
C15H22 |
Molekulargewicht |
202.33 g/mol |
IUPAC-Name |
(1R,4R)-1,6-dimethyl-4-propan-2-yl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C15H22/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5,7,9-10,12-13H,6,8H2,1-4H3/t12-,13-/m1/s1 |
InChI-Schlüssel |
PGTJIOWQJWHTJJ-CHWSQXEVSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@H](C2=C1C=CC(=C2)C)C(C)C |
SMILES |
CC1CCC(C2=C1C=CC(=C2)C)C(C)C |
Kanonische SMILES |
CC1CCC(C2=C1C=CC(=C2)C)C(C)C |
Synonyme |
(7R,10R)-calamenene calamenene |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



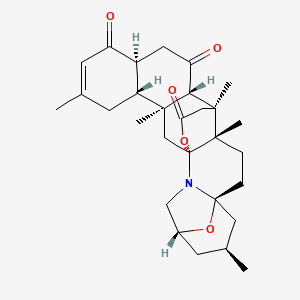
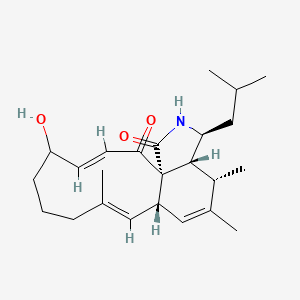
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B1251024.png)
![methyl (1S,2R,10R,13S,15R)-15-hydroxy-2,6,6,10,13,15-hexamethyl-17-methylidene-7,14,16-trioxotetracyclo[11.3.1.02,11.05,10]heptadecane-1-carboxylate](/img/structure/B1251025.png)
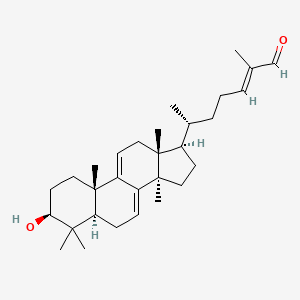

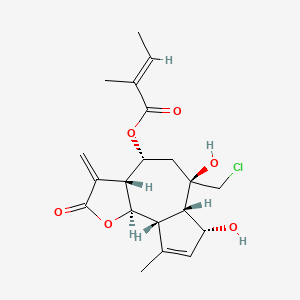
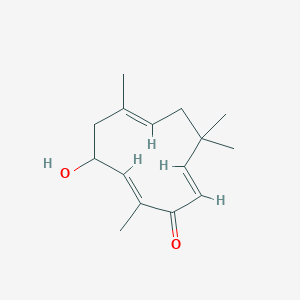
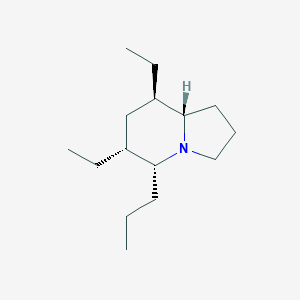
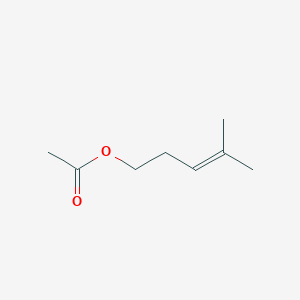
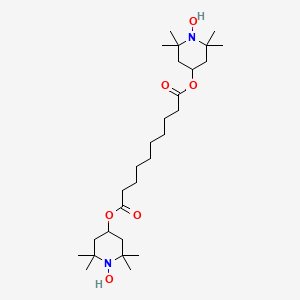
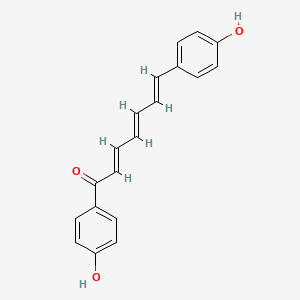
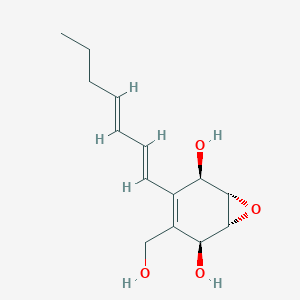
![N-methylcarbamic acid [(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] ester](/img/structure/B1251044.png)